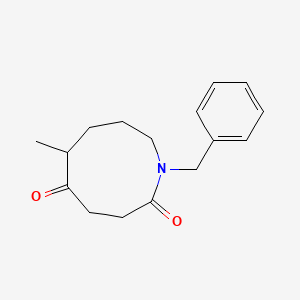

1-Benzyl-6-methylazonane-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

88187-37-5 |

|---|---|

Molecular Formula |

C16H21NO2 |

Molecular Weight |

259.34 g/mol |

IUPAC Name |

1-benzyl-6-methylazonane-2,5-dione |

InChI |

InChI=1S/C16H21NO2/c1-13-6-5-11-17(16(19)10-9-15(13)18)12-14-7-3-2-4-8-14/h2-4,7-8,13H,5-6,9-12H2,1H3 |

InChI Key |

XAUFERMLUIFTLA-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCN(C(=O)CCC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Reactivity and Derivatization of 1 Benzyl 6 Methylazonane 2,5 Dione

Reactions at the Dione (B5365651) Functionality

The adjacent carbonyl groups in the azonane-2,5-dione ring are key sites for a variety of chemical transformations, including additions, reductions, and functionalization at the alpha-carbons.

Nucleophilic Additions and Condensations at Carbonyl Carbons

The carbonyl carbons of the dione are electrophilic and susceptible to attack by nucleophiles. The reactivity of these carbonyls is influenced by both steric and electronic factors. learncbse.in In a related class of compounds, piperazine-2,5-diones, condensation reactions with various benzaldehydes have been successfully carried out to form (Z,Z)-(benzylidene)piperazine-2,5-diones. This suggests that 1-Benzyl-6-methylazonane-2,5-dione could undergo similar condensation reactions. Such reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration to yield an α,β-unsaturated system.

Furthermore, the dione can react with ammonia (B1221849) derivatives, such as 2,4-dinitrophenylhydrazine, in a weakly acidic medium to produce 2,4-dinitrophenylhydrazones, which are often used for characterization. learncbse.in Reaction with primary amines can lead to the formation of Schiff bases or imines. learncbse.in

Reductions and Oxidations Involving the Dione System

The dione functionality can be targeted by reducing agents. While specific reduction of this compound is not detailed in the literature, analogous systems provide insight. For instance, the derivatives of piperazine-2,5-diones have been hydrogenated to afford saturated isomers. This implies that the carbonyl groups of the azonane-2,5-dione could potentially be reduced to alcohols using common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, yielding the corresponding diol.

Oxidation of the dione system itself is less common. However, oxidative reactions can occur at other positions of the molecule, such as the benzylic position of the N-benzyl group, which can lead to deprotection under certain conditions. acs.orgorganic-chemistry.org

α-Functionalization of Carbonyls via Enolates

The carbon atoms alpha to the carbonyl groups (at the C-4 and C-6 positions) possess acidic protons that can be abstracted by a suitable base to form enolates. These enolates are potent nucleophiles and can be used to introduce a wide variety of functional groups. The development of efficient methods for the C-3 functionalization of β-lactams via enolate intermediates highlights the utility of this approach in heterocyclic chemistry. nih.gov Although the azonane is a larger ring system, the principles of enolate chemistry remain applicable.

Direct functionalization of simple lactams can be challenging, but strategies involving the generation of N-lactam radicals for α-functionalization have been developed, offering a mild photocatalytic route. acs.org Another powerful strategy involves the formation of an enolate followed by trapping with an electrophile. For instance, in related systems, base-mediated functionalization via a carbanion intermediate is a recognized, though sometimes challenging, approach. nih.gov

A summary of potential α-functionalization strategies, extrapolated from related lactam systems, is presented below.

Table 1: Potential Strategies for α-Functionalization

| Strategy | Description | Potential Reagents | Reference Analogy |

|---|---|---|---|

| Base-Mediated Alkylation | Formation of an enolate anion using a strong base, followed by reaction with an alkyl halide. | LDA, NaH, KHMDS; Alkyl halides (e.g., MeI, BnBr) | nih.gov |

| Photoredox Catalysis | Generation of an N-lactam radical which can then be used to functionalize aldehydes at the α-position. | Photocatalyst (e.g., 4CzIPN), Chiral Organocatalyst | acs.org |

| Palladium-Catalyzed C-H Activation | Direct activation of α-olefinic C-H bonds for functionalization. | Pd catalyst | acs.org |

Reactivity of the Azacyclononane Nitrogen (N-1)

The nitrogen atom at the N-1 position is protected by a benzyl (B1604629) group. This group is not merely a passive substituent; its removal is a key step that opens up the nitrogen for further derivatization, significantly influencing the compound's synthetic utility.

Deprotection and Subsequent Alkylation/Acylation

The N-benzyl group is a common protecting group for amines and can be removed under various conditions. wikipedia.org Its removal from the this compound would yield the secondary lactam, 6-methylazonane-2,5-dione, a versatile intermediate for further synthesis.

Hydrogenolysis: The most common method for N-debenzylation is catalytic hydrogenation. nih.govacs.org This typically involves using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pearlman's catalyst), under a hydrogen atmosphere. nih.govnih.gov The efficiency of this reaction can be hampered by catalyst poisoning from the amine product. nih.govsciencemadness.org To mitigate this, acids such as HCl or acetic acid are often added. nih.govsciencemadness.org A notable improvement involves the use of a mixed catalyst system, such as Pd/C combined with niobic acid-on-carbon (Nb2O5/C), which facilitates the deprotection under milder conditions and simplifies workup. nih.govacs.org

Oxidative Cleavage: Oxidative methods provide an alternative to hydrogenolysis. A system using an alkali metal bromide (like KBr) with an oxidant (like Oxone) can effectively debenzylate N-benzyl amides under mild, transition-metal-free conditions. acs.orgorganic-chemistry.org The reaction is believed to proceed via the formation of a bromo radical that abstracts a hydrogen atom from the benzylic position. organic-chemistry.org Other oxidizing agents reported for N-debenzylation include CrO3, ozone, and N-Bromosuccinimide (NBS). wikipedia.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids can also effect debenzylation, although this method may require harsh conditions. nih.gov

Table 2: Selected Methods for N-Debenzylation

| Method | Reagents/Catalyst | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | High pressure/temperature may be needed | Green, catalyst is reusable | nih.gov |

| Acid-Facilitated Hydrogenation | Pd(OH)₂/C, H₂, Acetic Acid | 60 °C, 24 h | Improved yields, prevents catalyst poisoning | nih.gov |

| Mixed Catalyst Hydrogenation | Pd/C, Nb₂O₅/C, H₂ | Room temp, 1-3 h | High yields, mild conditions, easy workup | nih.govacs.org |

| Oxidative Cleavage | KBr, Oxone | CH₃CN/H₂O, Room temp | Transition-metal-free, mild conditions | acs.orgorganic-chemistry.org |

Once deprotected, the resulting secondary amine at N-1 is available for a range of functionalization reactions. Subsequent N-alkylation or N-acylation can be readily achieved using standard protocols, such as reaction with alkyl halides or acyl chlorides in the presence of a base. researchgate.net This allows for the introduction of a wide variety of substituents at the nitrogen atom, enabling the synthesis of a library of derivatives.

N-Substituent Modifications and Their Influence on Reactivity

The N-benzyl group serves primarily as a protecting group, rendering the lactam nitrogen unreactive to many reagents. wikipedia.org Its presence sterically hinders access to the nitrogen lone pair and prevents its participation in reactions. The removal of this group, as discussed above, is the most significant modification, fundamentally altering the molecule's reactivity profile by unmasking the secondary amine. researchgate.net

The subsequent introduction of different N-substituents via alkylation or acylation can be used to fine-tune the electronic and steric properties of the molecule. For example, introducing an electron-withdrawing group (e.g., an acetyl group) would decrease the nucleophilicity and basicity of the nitrogen atom. Conversely, introducing electron-donating alkyl groups would increase its nucleophilicity. These modifications can influence the reactivity of other parts of the molecule, such as the acidity of the α-protons, and are a critical strategy in the synthesis of complex nitrogen-containing heterocyclic compounds.

Transformations at the Methyl Group (C-6) and Adjacent Carbons

The presence of a methyl group at the C-6 position and the adjacent methylene (B1212753) carbons provides opportunities for selective functionalization and the formation of new carbon-carbon bonds, enabling the synthesis of a variety of derivatives with potentially altered biological activities or physical properties.

Selective Functionalization of Alkyl Substituents

The selective functionalization of the C-6 methyl group in this compound is a challenging yet valuable transformation. Based on modern synthetic methodologies, several strategies can be envisioned for the selective activation of this C-H bond. For instance, directed C-H activation, leveraging one of the carbonyl oxygens as a directing group, could facilitate the introduction of functional groups at the methyl position.

Furthermore, free-radical halogenation could provide a route to 6-(halomethyl) derivatives, which are versatile intermediates for subsequent nucleophilic substitution reactions. The selectivity of such a reaction would be influenced by the conformational flexibility of the nine-membered ring.

Hypothetical data for the selective functionalization of the C-6 methyl group is presented in Table 1.

Table 1: Hypothetical Reactions for Selective Functionalization of the C-6 Methyl Group

| Entry | Reagents and Conditions | Product | Expected Yield |

|---|---|---|---|

| 1 | 1. LDA, THF, -78 °C; 2. MeI | 1-Benzyl-6,6-dimethylazonane-2,5-dione | Moderate |

| 2 | NBS, CCl4, benzoyl peroxide | 6-(Bromomethyl)-1-benzylazonane-2,5-dione | Moderate to Good |

| 3 | PhI(OAc)2, I2, hv | 6-(Iodomethyl)-1-benzylazonane-2,5-dione | Good |

Carbon-Carbon Bond-Forming Reactions

The carbons alpha to the carbonyl groups (C-3 and C-7) are susceptible to deprotonation by a suitable base to form enolates, which can then participate in carbon-carbon bond-forming reactions. The regioselectivity of enolate formation would be influenced by the steric hindrance imposed by the C-6 methyl group. It is anticipated that the C-7 position would be more readily deprotonated due to lesser steric hindrance.

These enolates can react with a variety of electrophiles, such as alkyl halides and aldehydes (in aldol (B89426) reactions), to introduce new carbon substituents. For example, the reaction with an alkyl halide would lead to the corresponding C-alkylated derivative. The stereochemical outcome of such reactions would be of interest, given the chiral nature of the molecule.

Table 2: Potential Carbon-Carbon Bond-Forming Reactions at C-7

| Entry | Electrophile | Product | Expected Diastereoselectivity |

|---|---|---|---|

| 1 | CH3I | 1-Benzyl-6,7-dimethylazonane-2,5-dione | Low to Moderate |

| 2 | PhCHO | 1-Benzyl-7-(hydroxy(phenyl)methyl)-6-methylazonane-2,5-dione | Moderate |

| 3 | Acrylonitrile | 3-(1-Benzyl-6-methyl-2,5-dioxoazonane-7-yl)propanenitrile | Moderate |

Ring-Opening and Ring-Contraction/Expansion Reactions of the Azonane Core

The azonane-2,5-dione ring system can undergo various transformations that alter the ring size. These reactions are typically driven by the release of ring strain or by the formation of more stable products.

Ring-Opening Reactions: The amide bonds within the azonane ring are susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a linear amino diacid derivative. The N-benzyl group is expected to be stable under these conditions.

Ring-Contraction Reactions: Ring contraction of the nine-membered ring could potentially be achieved through intramolecular reactions. For instance, a Favorskii-type rearrangement, if a suitable leaving group is introduced alpha to one of the carbonyls, could lead to the formation of an eight-membered ring with an exocyclic carboxylic acid derivative.

Ring-Expansion Reactions: While less common, ring expansion reactions could be envisioned through specific multi-step sequences. For example, a reaction sequence involving the opening of the ring followed by a recyclization that incorporates additional atoms could lead to a larger ring system.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of two non-equivalent carbonyl groups in this compound raises questions of chemo- and regioselectivity in reactions involving nucleophilic attack at the carbonyl carbon. The carbonyl at C-2 is adjacent to the N-benzyl group, while the carbonyl at C-5 is flanked by methylene groups.

The electronic effect of the N-benzyl group is expected to make the C-2 carbonyl slightly less electrophilic compared to the C-5 carbonyl. However, the steric bulk of the benzyl group might also influence the approach of a nucleophile.

In reactions such as reduction with hydride reagents, it is plausible that the C-5 carbonyl would be preferentially attacked due to its greater electrophilicity and lesser steric hindrance. The choice of reducing agent could also influence the selectivity.

Table 3: Predicted Selectivity in Carbonyl Reduction

| Reagent | Major Product | Rationale |

|---|---|---|

| NaBH4 | 1-Benzyl-5-hydroxy-6-methylazonane-2-one | Less steric hindrance and higher electrophilicity at C-5 |

| LiAlH4 | 1-Benzyl-6-methylazonane-2,5-diol | Non-selective, reduces both carbonyls |

Advanced Spectroscopic and Structural Elucidation of 1 Benzyl 6 Methylazonane 2,5 Dione

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. For 1-Benzyl-6-methylazonane-2,5-dione (C₁₅H₁₉NO₂), this technique would provide a highly accurate mass measurement of its molecular ion.

Methodology: Using a technique such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, the exact mass of the protonated molecule [M+H]⁺ or other adducts would be measured. The high resolving power of these instruments allows for mass determination to within a few parts per million (ppm), distinguishing the target compound from other molecules with the same nominal mass but different elemental compositions.

Expected Data: The theoretical exact mass of the [M+H]⁺ ion for C₁₅H₁₉NO₂ is 246.1494. HRMS analysis would be expected to yield a measured value extremely close to this, confirming the elemental composition.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. A suite of 1D and 2D NMR experiments would be required to fully assign the proton (¹H) and carbon (¹³C) signals and to establish the compound's connectivity and spatial arrangement.

Comprehensive ¹H-NMR and ¹³C-NMR Chemical Shift Assignments

The ¹H-NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J). The ¹³C-NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom.

Hypothetical Chemical Shift Data: Without experimental data, precise chemical shifts cannot be stated. However, expected regions for the various functional groups can be predicted based on established principles.

| Atom | Hypothetical Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (Benzyl) | 7.2 - 7.4 | Multiplet |

| Benzylic-CH₂ | ~4.5 | Singlet |

| N-CH₂ (ring) | 3.0 - 3.8 | Multiplet |

| C=O adjacent CH₂ | 2.5 - 2.9 | Multiplet |

| Ring CH₂ | 1.5 - 2.0 | Multiplet |

| Ring CH | 2.8 - 3.2 | Multiplet |

| Methyl-CH₃ | ~1.2 | Doublet |

| Atom | Hypothetical Chemical Shift (ppm) |

| C=O (Amide) | 170 - 175 |

| Aromatic-C (Benzyl) | 127 - 138 |

| Benzylic-CH₂ | ~50 |

| N-CH₂ (ring) | 45 - 55 |

| C=O adjacent CH₂ | 35 - 45 |

| Ring CH₂ | 25 - 35 |

| Ring CH | 40 - 50 |

| Methyl-CH₃ | ~20 |

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for assembling the molecular structure from the 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within the azonane ring and establish the relationship between the methyl group and its adjacent methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom it is directly attached to, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is vital for identifying quaternary carbons (like the carbonyls) and for connecting different fragments of the molecule, such as linking the benzylic protons to the nitrogen-bearing carbon of the ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of their bonding connectivity. This information is critical for determining the three-dimensional structure and preferred conformation of the flexible nine-membered ring.

Dynamic NMR Studies for Conformational Exchange Processes

The nine-membered azonane ring is expected to be conformationally flexible. Dynamic NMR (DNMR) studies, involving recording spectra at variable temperatures, could reveal information about the energy barriers between different ring conformations. At lower temperatures, the exchange between conformers might slow down, leading to the appearance of new, distinct sets of signals for each populated conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic "fingerprint" and confirming the presence of specific functional groups. nih.govmdpi.com

Expected Vibrational Frequencies:

| Functional Group | Expected IR Absorption (cm⁻¹) | Description |

| C=O (Amide) | 1650 - 1680 | Strong, characteristic carbonyl stretch |

| C-H (Aromatic) | 3030 - 3100 | Stretch |

| C-H (Aliphatic) | 2850 - 2960 | Stretch |

| C=C (Aromatic) | 1450 - 1600 | Ring stretching |

IR spectroscopy would be particularly useful for identifying the two amide carbonyl groups. The exact frequency of the C=O stretch can provide clues about the ring strain and any potential intramolecular interactions. Raman spectroscopy, being complementary, would be sensitive to the symmetric vibrations of the molecule, such as the breathing modes of the aromatic ring. nih.govmdpi.com

X-ray Crystallography for Solid-State Structure and Conformational Analysis

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact conformation of the nine-membered ring in the solid state.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Available Scientific Data

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available information for the chemical compound this compound. Despite extensive searches for advanced spectroscopic and structural data, no specific research findings on its crystal packing, absolute configuration, chiroptical properties, or analysis by hyphenated techniques have been found in publicly accessible records. This prevents a detailed, evidence-based discussion as outlined in the requested scientific article format.

The intended article was to focus on several key analytical aspects of this compound, a substituted nine-membered heterocyclic dione (B5365651). The planned sections and subsections were designed to provide a deep dive into its molecular architecture and properties. However, the absence of primary research on this specific molecule means that any attempt to provide the requested detailed research findings, data tables, and scientifically accurate content would be speculative and not grounded in empirical evidence.

For context, the study of related but distinct heterocyclic structures, such as piperazine-2,5-diones and pyrrole-2,5-diones, is well-documented. Research on these compounds often involves detailed crystallographic analysis to understand their solid-state arrangement. For instance, studies on similar molecules frequently report the presence of intermolecular interactions like hydrogen bonds and π-stacking, which govern their supramolecular assembly. researchgate.net The determination of absolute configuration for chiral centers in such molecules is also a critical area of study, often employing techniques like X-ray crystallography on single crystals.

Furthermore, chiroptical methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are standard for investigating the stereochemistry of chiral compounds in solution. These techniques provide valuable information about the spatial arrangement of atoms and can be used to assign or confirm the absolute configuration of enantiomers.

In the realm of purity and characterization, advanced hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools. They allow for the separation of complex mixtures and the unambiguous identification of the components based on their mass-to-charge ratio and fragmentation patterns.

Unfortunately, no specific experimental data pertaining to this compound could be retrieved for any of these analytical categories. The Cambridge Structural Database (CSD), a primary repository for small-molecule crystal structures, does not appear to contain an entry for this compound. Similarly, searches in major scientific publishing databases and chemical information repositories did not yield any studies detailing its synthesis and subsequent structural or spectroscopic characterization.

Therefore, until research on this compound is conducted and published, a scientifically rigorous article on its advanced spectroscopic and structural elucidation cannot be written.

A comprehensive search for scientific literature and data on the chemical compound This compound reveals a significant lack of published research. As a result, it is not possible to provide a detailed article on its "Potential Non-Biomedical Applications and Future Research Directions" according to the specified outline.

The performed searches for this specific nine-membered azonane ring system derivative in the context of its use as a synthetic building block, in materials science, or in polymer chemistry did not yield any relevant scholarly articles, patents, or database entries. The search results consistently led to information on related but structurally distinct compounds, such as piperazine-2,5-diones (six-membered rings) or other dione-containing molecules.

This absence of information suggests that This compound is likely a novel or highly specialized compound that has not been extensively studied or reported in publicly accessible scientific literature. Therefore, any attempt to generate the requested article would be speculative and would not adhere to the required standards of scientific accuracy and reliance on existing research findings.

Further investigation into the synthesis and application of this specific compound would be necessary before a comprehensive report on its potential applications could be compiled.

Potential Non Biomedical Applications and Future Research Directions

Future Research Avenues and Outstanding Challenges

The exploration of 1-Benzyl-6-methylazonane-2,5-dione and its analogs is poised for significant advancement. Key areas for future investigation include the development of novel synthetic methodologies, a deeper understanding of its chemical behavior, expansion to a wider array of derivatives, and its application in interdisciplinary research.

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of medium-sized rings, such as the nine-membered azonane core of this compound, is a well-known challenge in organic chemistry. chinesechemsoc.orgcapes.gov.br Traditional methods often grapple with issues of low yields and the need for high-dilution conditions to favor intramolecular cyclization over competing intermolecular reactions. chinesechemsoc.org

Future research will likely focus on developing more efficient and sustainable synthetic strategies. Promising approaches include:

Ring-Expansion Strategies: These methods avoid the challenges of direct cyclization. chinesechemsoc.org Techniques like the Beckmann rearrangement and electrochemical ring-expansion have shown success in creating medium-sized lactams from smaller, more readily available cyclic ketones. chinesechemsoc.org A notable example is the electrochemical dehydrogenative ring-expansion, which offers a versatile and efficient route to eight- to eleven-membered lactams under oxidant-free conditions. chinesechemsoc.org

Cascade Reactions: Sequences like the conjugate addition/ring expansion (CARE) have emerged as powerful tools for synthesizing medium-ring lactams from cyclic imides. nih.govwhiterose.ac.uk These reactions are often high-yielding and can be performed iteratively to build complex macrocyclic structures. nih.govwhiterose.ac.uk

Green Chemistry Approaches: The development of environmentally benign synthetic protocols is a growing priority. nih.gov This includes the use of less hazardous solvents, catalysts, and reagents, as well as microwave-assisted synthesis to improve reaction efficiency. nih.gov

| Synthetic Strategy | Description | Potential Advantages |

| Electrochemical Ring Expansion | Utilizes an electric current to induce C-C bond cleavage and ring expansion of smaller cyclic precursors. chinesechemsoc.org | High efficiency, mild conditions, avoids external oxidants. chinesechemsoc.org |

| CARE Cascade Reactions | A sequence of conjugate addition followed by ring expansion to build larger rings from smaller cyclic imides. nih.govwhiterose.ac.uk | High yields, operational simplicity, allows for iterative synthesis. nih.govwhiterose.ac.uk |

| Green Synthetic Protocols | Employs sustainable practices such as eco-friendly solvents and energy sources like microwave irradiation. nih.gov | Reduced environmental impact, potential for increased efficiency. nih.gov |

Exploration of Undiscovered Reactivity and Transformative Potential

The dione (B5365651) functionality within the this compound structure suggests a rich and varied reactivity profile that remains to be fully explored. The cyclic imide group is a key feature, and its chemical behavior can be influenced by ring size and substitution.

Key areas for reactivity studies include:

Selective Reductions: The two carbonyl groups of the imide could potentially be reduced selectively. Recent advancements in electrochemistry have enabled the controlled reduction of cyclic imides to either hydroxylactams or fully reduced lactams by tuning the electric current and reaction time. acs.org Applying such methods to this compound could provide access to a new family of derivatives.

Ring-Opening Reactions: The cyclic imide can undergo nucleophilic ring-opening. nih.gov The regioselectivity of this process, i.e., which carbonyl group is attacked, can be influenced by the substituents on the ring and the nature of the nucleophile. nih.gov Understanding and controlling this reactivity is crucial for using the compound as a synthetic intermediate.

Polymerization: Lactams, which can be derived from the reduction of cyclic imides, are monomers for the synthesis of polyamides. researchgate.net The seven-membered lactam, caprolactam, is a well-known example. researchgate.net Investigating the ring-opening polymerization of the lactam derived from this compound could lead to novel polymers with unique properties.

Expansion to Related Azacyclononane Derivatives with Tuned Properties

The benzyl (B1604629) and methyl groups on the this compound scaffold are just two examples of possible substitutions. A systematic exploration of different substituents on both the nitrogen and the carbon backbone of the azacyclononane ring could lead to derivatives with fine-tuned properties. numberanalytics.com

Future work could involve:

Varying the N-Substituent: Replacing the benzyl group with other alkyl or aryl groups can influence the compound's steric and electronic properties. numberanalytics.com This, in turn, can affect its reactivity, solubility, and potential applications.

Modifying the Ring Backbone: Introducing different functional groups at various positions on the nine-membered ring can dramatically alter its characteristics. This could include the installation of electron-withdrawing or electron-donating groups to modulate the reactivity of the imide functionality. numberanalytics.com

Synthesis of Chiral Derivatives: The presence of the methyl group introduces a chiral center. Exploring the synthesis of enantiomerically pure forms of this compound and its analogs could be significant, as chirality can play a crucial role in applications like chiral solvating agents. researchgate.netresearchgate.net

| Modification Strategy | Potential Impact | Example Application Area |

| Varying N-Substituent | Alters steric and electronic properties, influencing reactivity and solubility. numberanalytics.com | Development of new catalysts or ligands. |

| Ring Backbone Functionalization | Modifies chemical reactivity and physical properties. numberanalytics.com | Creation of monomers for specialty polymers. |

| Enantioselective Synthesis | Access to single enantiomers for stereospecific applications. | Chiral recognition and separation. researchgate.net |

Interdisciplinary Research Opportunities (e.g., chemical biology tools, excluding clinical relevance)

While clinical applications are excluded from this discussion, the unique structural features of this compound and its derivatives open up possibilities in other interdisciplinary fields, particularly as tools in chemical biology.

Potential applications include:

Probes for Molecular Recognition: Cyclic imides are known to participate in hydrogen bonding and can be used to study molecular interactions. researchgate.netnih.gov Derivatives of this compound could be designed as probes to study protein structures or enzymatic mechanisms without a therapeutic goal. For instance, they could serve as scaffolds for creating molecular probes to investigate enzyme specificity. nih.gov

Development of Novel Materials: The nitrogen heterocyclic framework is a cornerstone in materials science, finding use in polymers, dyes, and sensors. openmedicinalchemistryjournal.com The azonane ring system could be incorporated into larger polymeric structures to create materials with novel thermal or mechanical properties.

Chelating Agents: The strategic placement of nitrogen and oxygen atoms in azacyclononane derivatives can create effective chelating agents for metal ions. nih.gov This could be explored for applications in areas such as catalysis or environmental remediation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.